Tretinoin - Acne Drug to Fight Cardiovascular Disease
A research team from European Molecular Biology Laboratory and Stanford University identified a chemical called all-trans retinoic acid (ATRA), also known as tretinoin, as a potential treatment of dilated cardiomyopathy (DCM). The team found a single mutation (P633L) in a gene coding for a protein called RBM20, which was disease causing. Although the mutation was previously unknown, changes in RBM20 are known to cause a severe form of inherited DCM that is often associated with early onset of end-stage heart failure.
Tretinoin regulates RBM20 and can partially fix the defects in the altered cells. The researchers reasoned that increasing expression of RBM20 might overcome the insufficient expression of this protein that is seen in patients who have one functioning and one mutated copy of the gene. In addition, the general approach and the strategy used in this study could work for a number of other dominant diseases, according to the leader of the research team Dr. Steinmetz.
Tretinoin, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol). Tretinoin, as well as other retinoids, is important regulators of cell reproduction, proliferation, and differentiation and are used to treat acne and photodamaged skin and to manage keratinization disorders such as ichthyosis and keratosis follicularis. This agent also inhibits telomerase, resulting in telomere shortening and eventual apoptosis of some tumor cell types.
Tretinoin binds to alpha, beta, and gamma retinoic acid receptors (RARs). RAR-alpha and RAR-beta have been associated with the development of acute promyelocytic leukemia and squamous cell cancers, respectively. RAR-gamma is associated with retinoid effects on mucocutaneous tissues and bone. Tretinoin is not a cytolytic agent but instead induces cytodifferentiation and decreased proliferation of APL cells in culture and in vivo.
Related Compounds for Research Use at VulcanChem